4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
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Overview
Description
4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic compound that belongs to the class of benzo[d]thiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research . The structure of this compound includes a benzo[d]thiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms, and a chloro substituent at the 4-position. Additionally, it features an azetidine ring substituted with a cyclopropylsulfonyl group, linked via an ether bond to the benzo[d]thiazole core.
Mechanism of Action
Target of action
Thiazole derivatives have been found to have diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects
Mode of action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its functional groups. Some thiazole derivatives work by inhibiting certain enzymes, interacting with various cellular targets, or disrupting critical biological pathways
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific biological activity. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular metabolism
Pharmacokinetics
The pharmacokinetics of thiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its chemical properties
Result of action
The result of action of thiazole derivatives can include a variety of cellular and molecular effects, depending on their specific biological activity
Action environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors can include pH, temperature, presence of other compounds, and more
Biochemical Analysis
Biochemical Properties
4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to alterations in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular metabolism, resulting in altered energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying metabolism and identifying potential therapeutic targets .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the Chloro Group: The chloro substituent can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an epoxide.
Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride.
Coupling of the Azetidine and Benzo[d]thiazole Units: The final step involves the coupling of the azetidine unit with the benzo[d]thiazole core through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted benzo[d]thiazoles with various functional groups.
Scientific Research Applications
4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can be compared with other similar compounds, such as:
Benzo[d]thiazole Derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities, but differ in their substituents and overall structure.
Azetidine Derivatives: Compounds containing the azetidine ring, which may have different substituents and exhibit varying biological activities.
Sulfonyl Derivatives: Compounds with sulfonyl groups, which can influence their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .
Properties
IUPAC Name |
4-chloro-2-(1-cyclopropylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c14-10-2-1-3-11-12(10)15-13(20-11)19-8-6-16(7-8)21(17,18)9-4-5-9/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBOGDMYIIHSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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